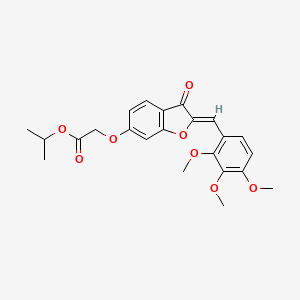

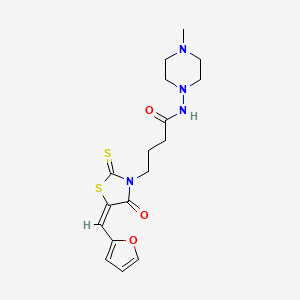

![molecular formula C18H23N9O B2509398 2-({1-[6-(dimethylamino)pyrimidin-4-yl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2176201-22-0](/img/structure/B2509398.png)

2-({1-[6-(dimethylamino)pyrimidin-4-yl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "2-({1-[6-(dimethylamino)pyrimidin-4-yl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one" involves multiple steps, starting with the reaction of a pyrimidine derivative with other reagents to introduce various functional groups. In one study, the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate followed by hydrazinolysis produced a hydrazide derivative, which was further modified to obtain compounds with a 1,2,4-triazole ring . This suggests that similar methodologies could be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions to introduce the dimethylamino group, the piperidinyl moiety, and the dihydropyridazinone structure.

Molecular Structure Analysis

The molecular structure of the compound of interest is likely complex, featuring multiple heterocyclic rings including pyrimidine and triazole, as well as a dihydropyridazinone core. The presence of a dimethylamino group suggests potential for interesting electronic effects due to the electron-donating nature of the dimethylamino substituent. While the papers provided do not directly discuss the molecular structure of this specific compound, they do provide insights into the structural aspects of related compounds. For instance, the regioselective synthesis of pyrimido[1,2-a][1,3,5]triazin-6-ones described in one paper involved a thermal rearrangement that was not observed with tertiary amino or anilino substituents . This could imply that the dimethylamino group in the compound of interest may influence its reactivity and stability.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that the functional groups present in the compound of interest are reactive under certain conditions. For example, the formation of a 1,2,4-triazole ring typically involves the reaction of hydrazides with various reagents . The unexpected rearrangement observed in the synthesis of pyrimido[1,2-a][1,3,5]triazin-6-ones suggests that the compound of interest may also undergo unexpected reactions, particularly when subjected to heat or specific reagents . These reactions could be exploited to further modify the compound or to synthesize analogs with different properties.

Physical and Chemical Properties Analysis

While the papers do not provide direct information on the physical and chemical properties of "2-({1-[6-(dimethylamino)pyrimidin-4-yl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one," they do offer some clues. Compounds containing pyrimidine and triazole rings are often associated with significant biological activity, and in the case of the hydrazide derivatives, a pronounced plant growth stimulating effect was observed . This suggests that the compound of interest may also exhibit biological activity, which could be of interest for further study. The presence of multiple heteroatoms and functional groups also implies that the compound may have a range of physical properties, such as solubility and melting point, which could be influenced by the specific arrangement of these groups.

Applications De Recherche Scientifique

Synthesis Techniques and Heterocyclic Derivatives

Researchers have developed new reagents and methods for synthesizing heterocyclic systems that are potentially related to the compound of interest. These techniques have led to the preparation of derivatives of pyrido[1,2-a]pyrimidine, pyrimido[1,2-b]pyridazine, and other fused pyrimidinones. Such advancements are crucial for exploring the compound's applications in scientific research, particularly in creating compounds with potentially useful biological activities (Stanovnik et al., 1990).

Antiproliferative Activity

The synthesis and evaluation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines have highlighted the potential of similar compounds in cancer research. Certain derivatives exhibited good antiproliferative effects on various cancer cell lines, suggesting that structurally related compounds, such as the one , could be explored for anticancer properties (Mallesha et al., 2012).

Catalyzed Synthesis of Heterocycles

Another study focused on the catalyzed synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showing the versatility of certain catalysts in producing complex heterocycles. This research could inform approaches to synthesizing and studying the compound , highlighting the importance of catalyst choice in synthesizing complex molecules (Khashi et al., 2015).

Biological Activity and Agrochemical Potential

Research into new derivatives containing pyrimidine and other heterocyclic fragments has shown promising biological activities, including plant growth stimulation. This indicates the potential agrochemical applications of such compounds, suggesting areas of research for the chemical compound of interest (Pivazyan et al., 2019).

Antimicrobial Agents

The development of novel antimicrobial agents from compounds incorporating the thienopyrimidinone skeleton, which includes studies on bridgehead nitrogen heterocycles, indicates the potential antimicrobial applications of related compounds. This research area could be relevant for exploring the antimicrobial properties of the compound (Gaber & Moussa, 2011).

Propriétés

IUPAC Name |

2-[[1-[6-(dimethylamino)pyrimidin-4-yl]piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N9O/c1-24(2)16-9-17(21-12-20-16)25-7-5-14(6-8-25)10-26-18(28)4-3-15(23-26)27-13-19-11-22-27/h3-4,9,11-14H,5-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYXZJCWXGNFBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC(=C1)N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N9O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({1-[6-(dimethylamino)pyrimidin-4-yl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

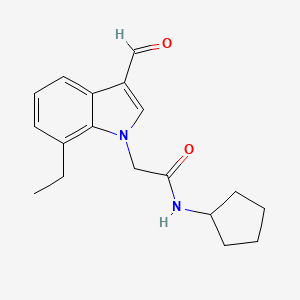

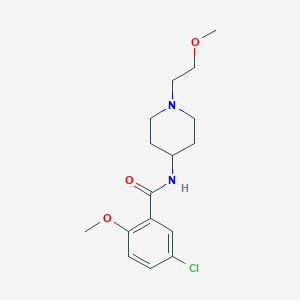

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509315.png)

![2-Bromo-4-fluorobenzo[d]oxazole](/img/structure/B2509317.png)

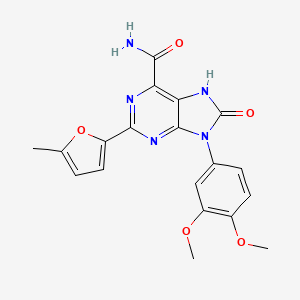

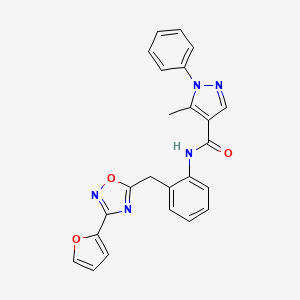

![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2509322.png)

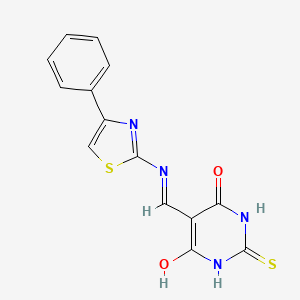

![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide](/img/structure/B2509323.png)

![8-Ethyl-1,5-diazabicyclo[3.2.1]octane](/img/structure/B2509327.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2509328.png)

![4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/structure/B2509329.png)